2-CHLORO-9H-FLUOREN-9-ONE
Overview
Description
2-CHLORO-9H-FLUOREN-9-ONE is an organic compound that belongs to the family of fluorenones. It is characterized by the presence of a chlorine atom at the second position of the fluorenone structure. This compound is known for its bright yellow color and is used in various chemical and industrial applications.
Mechanism of Action
Target of Action
Fluorene derivatives have been used as precursors in a wide range of synthetic and medical applications , suggesting that the compound may interact with various biological targets.
Mode of Action
It’s worth noting that fluorene derivatives have been synthesized and evaluated for their antimicrobial activity against some multidrug-resistant strains and examined for cytotoxic activity against various cell lines . The binding interaction of the synthesized compound with the active sites of enzymes was identified by fluorescence-activated cell sorting (FACS) analysis and molecular docking study .
Biochemical Pathways
Fluorene derivatives have been associated with a broad pharmacological profile, indicating that they may interact with multiple biochemical pathways .
Result of Action
Some fluorene derivatives have shown remarkable activity against certain cell lines when compared to reference drugs .
Biochemical Analysis
Biochemical Properties
It is known that fluorinated fluorenones, a group to which 2-Chloro-9H-Fluoren-9-One belongs, are the starting materials for polyhalogenated dibenzochrysenes . This suggests that this compound may interact with enzymes, proteins, and other biomolecules involved in the synthesis of these compounds.
Metabolic Pathways
It is known that fluorinated fluorenones are the starting materials for polyhalogenated dibenzochrysenes , suggesting that this compound may be involved in similar pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-CHLORO-9H-FLUOREN-9-ONE typically involves the chlorination of fluorenone. One common method is the direct chlorination of fluorenone using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position .
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-CHLORO-9H-FLUOREN-9-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorenone derivatives.
Reduction: Reduction reactions can convert it back to the corresponding fluorenol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various fluorenone derivatives, fluorenols, and substituted fluorenones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-CHLORO-9H-FLUOREN-9-ONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its anticancer potential.
Industry: It is used in the production of dyes, pigments, and functional polymers
Comparison with Similar Compounds
Similar Compounds
Fluorenone: The parent compound without the chlorine substitution.
2,7-Dichloro-9H-fluoren-9-one: A similar compound with two chlorine atoms at the 2 and 7 positions.
9-Fluorenol: The reduced form of fluorenone
Uniqueness
2-CHLORO-9H-FLUOREN-9-ONE is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the chlorine atom enhances its reactivity in substitution reactions and can influence its biological activity compared to non-chlorinated fluorenones .
Properties
IUPAC Name |
2-chlorofluoren-9-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClO/c14-8-5-6-10-9-3-1-2-4-11(9)13(15)12(10)7-8/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBPGISZOPGTNMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10184941 | |
Record name | 2-Chloro-9H-fluoren-9-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10184941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3096-47-7 | |
Record name | 2-Chloro-9H-fluoren-9-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3096-47-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9H-Fluoren-9-one, 2-chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003096477 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chlorofluorenone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107566 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Chloro-9H-fluoren-9-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10184941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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